molecular formula C6H16O3Si B3047731 Trimethoxy(propan-2-yl)silane CAS No. 14346-37-3

Trimethoxy(propan-2-yl)silane

Cat. No. B3047731
CAS RN: 14346-37-3
M. Wt: 164.27 g/mol
InChI Key: LGROXJWYRXANBB-UHFFFAOYSA-N
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Description

Trimethoxy(propan-2-yl)silane is a chemical compound with the molecular formula C6H16O3Si . It is commonly used as a basic raw material for the preparation of silicone materials .


Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one method involves the use of tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . Another method involves the direct synthesis of trialkoxysilane, which is a reaction of silicon and alcohol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C6H16O3Si . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the molecule .


Chemical Reactions Analysis

This compound is an important substance for producing silane coupling agents. It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond. Thereby it can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 164.27500 . The physical and chemical properties of similar compounds, such as Trimethoxysilane, include a melting point of -115 °C, a boiling point of 84 °C, and a density of 0.96 g/mL at 25 °C .

Scientific Research Applications

Scaffold Stability Improvement

Trimethoxy(propan-2-yl)silane, through its derivative 3-glycidoxypropyl trimethoxysilane (GPTMS), has been utilized to enhance the stability of poly(d,l-lactide)-b-gelatin (ss-pLG) scaffolds. The covalent cross-linking with GPTMS increased cell proliferation within Hep-G2 cultured scaffolds initially, but a subsequent decline was observed, attributed to the release of inorganic silica from the cross-linked scaffold. Despite this, the cross-linking ensured complete hemocompatibility with red blood cells and demonstrated in vivo durability in female rats without complete degradation over four weeks, highlighting its potential in designing scaffolds for tissue engineering (Balavigneswaran et al., 2019).

Drug Delivery System Enhancement

Low-molecular-weight poly(trimethylene carbonate), prepared through ring-opening polymerization initiated by octan-1-ol and co-initiated/catalyzed by tin 2-ethylhexanoate, showcased amorphous polymers with low glass transition temperatures and viscosities, facilitating their injection through needles. Their biocompatibility and degradation rates, influenced by molecular weight, were evaluated in vivo in rats, revealing their potential for localized drug delivery systems, particularly for acid-sensitive drugs (Timbart et al., 2009).

Ocular Toxicity Understanding

Investigations into the ocular toxicity of low-molecular-weight components in silicone and fluorosilicone oils, utilized in retinal detachment surgeries, have shed light on the adverse effects of such components. The study indicates that the ocular responses are linked to the molecular weights of the components, aiding in understanding the chronic ocular toxicity potential of these materials (Nakamura et al., 1991).

Titanium Surface Functionalization

Research into silane-coating strategies for titanium functionalization revealed that silanization with 3-aminopropyltriethoxysilane (APTES) does not impair osteogenesis in vivo. This finding is crucial for the development of implant devices that are both biologically active and compatible with bone formation, ensuring the reliability of silane-coated titanium surfaces in medical applications (Senna et al., 2021).

Safety and Hazards

According to the safety data sheet, Trimethoxy(propan-2-yl)silane is a flammable liquid and vapor. It can cause skin irritation. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

trimethoxy(propan-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O3Si/c1-6(2)10(7-3,8-4)9-5/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGROXJWYRXANBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557726
Record name Trimethoxy(propan-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14346-37-3
Record name Trimethoxy(propan-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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